REACTION_SMILES
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[C:28].[CH3:17][CH2:18][O:19][C:20]([CH3:21])=[O:22].[CH3:25][CH2:26][OH:27].[F:1][c:2]1[c:3]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[cH:4][cH:5][c:6]([N+:8]([O-:9])=[O:10])[cH:7]1.[H:23][H:24].[Pd:29]>>[F:1][c:2]1[c:3]([N:11]2[CH2:12][CH2:13][O:14][CH2:15][CH2:16]2)[cH:4][cH:5][c:6]([NH2:8])[cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1ccc(N2CCOCC2)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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Nc1ccc(N2CCOCC2)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |